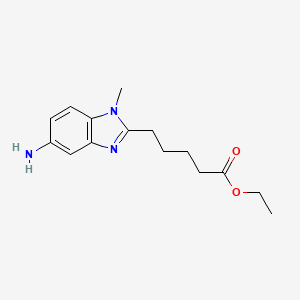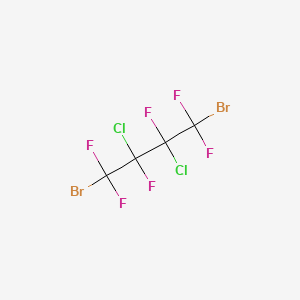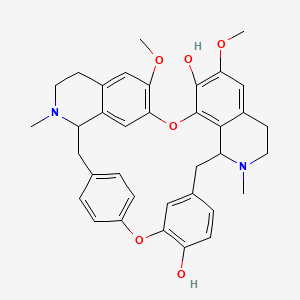
1,2-Dihexanoyl-d22-sn-glycero-3-phosphocholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dihexanoyl-d22-sn-glycero-3-phosphocholine is a synthetic phospholipid containing deuterated fatty acids. It is a zwitterionic glycerophospholipid, which means it has both positive and negative charges. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
1,2-Dihexanoyl-d22-sn-glycero-3-phosphocholine is synthesized by esterifying glycerol with hexanoic acid at the sn-1 and sn-2 positions. The deuterium atoms are introduced by using deuterated hexanoic acid. The reaction typically involves the use of catalysts and specific reaction conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The product is then purified using techniques such as chromatography to remove any impurities .
化学反応の分析
Types of Reactions
1,2-Dihexanoyl-d22-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
1,2-Dihexanoyl-d22-sn-glycero-3-phosphocholine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study lipid behavior and interactions.
Biology: Employed in the study of cell membranes and lipid-protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in liposomal formulations.
Industry: Utilized in the production of specialized lipid-based products .
作用機序
The mechanism of action of 1,2-Dihexanoyl-d22-sn-glycero-3-phosphocholine involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. It can also act as a ligand for specific receptors, such as nicotinic acetylcholine receptors, mediating various cellular responses .
類似化合物との比較
Similar Compounds
1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC): A longer-chain phospholipid used in similar applications.
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC): Another phospholipid with longer fatty acid chains.
1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC): A phospholipid with unsaturated fatty acid chains .
Uniqueness
1,2-Dihexanoyl-d22-sn-glycero-3-phosphocholine is unique due to its deuterated fatty acids, which make it particularly useful in nuclear magnetic resonance (NMR) studies. The shorter chain length also provides distinct properties compared to longer-chain phospholipids, making it valuable for specific research applications .
特性
分子式 |
C20H40NO8P |
|---|---|
分子量 |
475.6 g/mol |
IUPAC名 |
[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,6-undecadeuteriohexanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C20H40NO8P/c1-6-8-10-12-19(22)26-16-18(29-20(23)13-11-9-7-2)17-28-30(24,25)27-15-14-21(3,4)5/h18H,6-17H2,1-5H3/t18-/m1/s1/i1D3,2D3,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2 |
InChIキー |
DVZARZBAWHITHR-BGBVYDDGSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
正規SMILES |
CCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















